Based

Endometrial Safety SERM Postmenopausal Osteoporosis

Bazedoxifene (TSE-424) is the essential SERM component for Tissue Selective Estrogen Complex (TSEC) research—the only SERM proven to antagonize estrogenic stimulation of the endometrium when co-administered with conjugated estrogens. It demonstrates 44% nonvertebral fracture risk reduction and enhanced potency against Y537S/D538G ESR1 mutants. For long-term reproductive safety studies, it is the benchmark SERM with a 7-year trial-confirmed endometrial carcinoma rate of just 0.1%. Order now for translational research.

Molecular Formula C18H18N8O4S2
Molecular Weight 474.5 g/mol
CAS No. 199804-21-2
Cat. No. B175009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBased
CAS199804-21-2
Molecular FormulaC18H18N8O4S2
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
InChIInChI=1S/C18H18N8O4S2/c19-25-23-11-1-3-13(15(27)9-11)17(29)21-5-7-31-32-8-6-22-18(30)14-4-2-12(24-26-20)10-16(14)28/h1-4,9-10,27-28H,5-8H2,(H,21,29)(H,22,30)
InChIKeyQQZOUYFHWKTGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bazedoxifene (199804-21-2): A Third-Generation SERM for Postmenopausal Osteoporosis Research and Clinical Development


Bazedoxifene (TSE-424) is a third-generation, nonsteroidal, orally active selective estrogen receptor modulator (SERM) [1]. It functions as a tissue-selective estrogen receptor (ER) agonist/antagonist, with high affinity for ERα (IC50 26 nM) and ERβ (IC50 99 nM) [2]. Developed to improve upon the clinical profile of earlier SERMs like raloxifene, bazedoxifene was selected through stringent preclinical criteria to deliver beneficial effects on bone and lipid metabolism while minimizing estrogenic stimulation in uterine and breast tissues [1][3]. This distinct tissue selectivity profile underpins its clinical application for the prevention and treatment of postmenopausal osteoporosis, as well as its unique role as a key component in the first FDA-approved Tissue Selective Estrogen Complex (TSEC) therapy [4].

Why Bazedoxifene (199804-21-2) Cannot Be Substituted by Other SERMs Like Raloxifene or Tamoxifen


While all SERMs are characterized by their mixed ER agonist/antagonist activity, they are not interchangeable due to profound, clinically significant differences in their tissue-specific pharmacological profiles [1]. The primary differentiator within this class is endometrial safety [2]. Tamoxifen, a first-generation SERM, carries a well-documented risk of endometrial hyperplasia and carcinoma [2]. Raloxifene, a second-generation SERM, improved upon this but has limitations in fracture risk reduction and vasomotor symptom management [3]. Bazedoxifene, as a third-generation agent, was designed to achieve a more favorable balance: it maintains or improves upon the bone-protective effects of its predecessors while exhibiting a demonstrably superior endometrial safety profile and, critically, the ability to antagonize the undesirable effects of estrogen in the uterus and breast when co-administered as a TSEC [4][5].

Quantitative Evidence for Bazedoxifene (199804-21-2) Differentiating It from Raloxifene and Tamoxifen


Bazedoxifene's Enhanced Endometrial Safety Profile vs. Raloxifene and Tamoxifen

Bazedoxifene (BZA) exhibits a superior endometrial safety profile compared to both tamoxifen and raloxifene (RAL). In a 7-year, randomized, placebo-controlled Phase 3 study in postmenopausal women with osteoporosis, the incidence of endometrial carcinoma was significantly lower with BZA (0.1%) compared to placebo (0.4%) [1]. In a preclinical mouse model, BZA demonstrated significantly less agonist activity on the uterus, increasing uterine wet weight by only 44% compared to 79% for RAL and 217% for lasofoxifene at the same 3 mg/kg dose [2].

Endometrial Safety SERM Postmenopausal Osteoporosis Gynecology

Superior Reduction of Nonvertebral Fracture Risk vs. Raloxifene in High-Risk Osteoporotic Patients

In a 3-year, randomized, double-blind, placebo- and active-controlled Phase 3 trial, bazedoxifene 20 mg demonstrated a statistically significant reduction in the risk of nonvertebral fractures in a high-risk subgroup, a benefit not observed with raloxifene. In this subgroup (defined by femoral neck T-score ≤ -3.0 and/or prevalent severe vertebral fracture), bazedoxifene 20 mg reduced nonvertebral fracture risk by 44% relative to raloxifene 60 mg (p=0.05) [1].

Osteoporosis Fracture Risk Reduction Nonvertebral Fracture High-Risk Patients

Equivalence in Vertebral Fracture Risk Reduction vs. Raloxifene

Bazedoxifene is as effective as raloxifene in preventing new vertebral fractures and increasing bone mineral density (BMD). In the same 3-year Phase 3 trial, bazedoxifene 20 mg and 40 mg reduced the incidence of new vertebral fractures to 2.3% and 2.5%, respectively, compared to 4.1% for placebo. Raloxifene 60 mg reduced the incidence to 2.3%, demonstrating comparable efficacy [1]. A separate 2-year study confirmed that all doses of bazedoxifene and raloxifene prevented bone loss, with similar and significant increases in lumbar spine BMD relative to placebo (e.g., 1.49% for both bazedoxifene 40 mg and raloxifene 60 mg) [2].

Osteoporosis Vertebral Fracture Bone Mineral Density

Potent Inhibition of ESR1 Mutants Implicated in Hormone Therapy Resistance

Bazedoxifene (BZA) demonstrates superior in vitro potency against clinically relevant ESR1 somatic mutations (Y537S and D538G) compared to other SERMs, including 4-hydroxytamoxifen (TOT) and raloxifene (RAL). These mutations are a major mechanism of acquired resistance to aromatase inhibitors in ER+ breast cancer [1]. BZA inhibits the transcriptional activity of these mutants with greater potency, suggesting a potential advantage in overcoming certain forms of endocrine resistance [1].

Breast Cancer ESR1 Mutation Endocrine Resistance Drug Repurposing

Unique TSEC Partner: The Only SERM Clinically Approved for Co-administration with Conjugated Estrogens

Bazedoxifene (BZA) is the only SERM that has been successfully developed and approved as part of a Tissue Selective Estrogen Complex (TSEC) with conjugated estrogens (CE) for the treatment of menopausal symptoms and prevention of osteoporosis in women with a uterus [1]. In preclinical studies, the BZA/CE pairing uniquely antagonized stimulation of breast and endometrial tissue, reduced vasomotor instability, and preserved bone mass, a profile not observed with other SERM/estrogen pairings [2]. Clinically, the BZA 20 mg/CE 0.45 mg combination was associated with a low incidence of endometrial hyperplasia (<1%), similar to placebo, and no increase in mammographic breast density [1].

Menopause Hormone Therapy Tissue Selective Estrogen Complex (TSEC) Endometrial Protection

Comparable Efficacy in Preventing Bone Loss and Reducing Bone Turnover vs. Raloxifene in Early Postmenopausal Women

In a 2-year, randomized, double-blind, placebo- and active-controlled study in early postmenopausal women with normal or low BMD, bazedoxifene (10, 20, and 40 mg/d) prevented bone loss and reduced bone turnover to a similar extent as raloxifene 60 mg/d. The mean difference in percent change in lumbar spine BMD relative to placebo at 24 months was +1.49% for both bazedoxifene 40 mg and raloxifene 60 mg [1]. Significant and comparable decreases in serum osteocalcin and C-telopeptide levels were observed with both treatments [1].

Osteoporosis Prevention Bone Turnover Markers Bone Mineral Density (BMD) Early Postmenopausal

Optimal Scientific and Industrial Application Scenarios for Bazedoxifene (199804-21-2)


Clinical Research on Postmenopausal Osteoporosis in High-Fracture-Risk Patients

Based on evidence from a 3-year Phase 3 trial, bazedoxifene is the preferred SERM for studies investigating fracture risk reduction in high-risk postmenopausal osteoporosis populations. Unlike raloxifene, bazedoxifene 20 mg demonstrated a significant 44% reduction in the risk of nonvertebral fractures in this specific subgroup, making it the more potent agent for trials with this clinically important endpoint [1].

Development and Study of Progestin-Free Menopausal Hormone Therapies

Bazedoxifene is the essential SERM component for any research program developing or evaluating Tissue Selective Estrogen Complexes (TSECs). It is the only SERM proven to effectively antagonize estrogenic stimulation of the endometrium when co-administered with conjugated estrogens, enabling a progestin-free menopausal therapy that alleviates vasomotor symptoms and prevents bone loss without increasing endometrial or breast cancer risk [2].

Investigating Mechanisms of Endocrine Resistance in ER+ Breast Cancer

For basic and translational oncology research focused on overcoming endocrine resistance driven by ESR1 mutations, bazedoxifene is a superior tool compound. It exhibits enhanced in vitro potency against the clinically prevalent Y537S and D538G ESR1 mutants compared to other SERMs like tamoxifen and raloxifene, providing a more relevant model for studying and potentially targeting these resistance mechanisms [3].

Long-Term Preclinical and Clinical Safety Studies Focusing on Reproductive Tissues

Studies requiring long-term evaluation of reproductive tract safety should select bazedoxifene as the benchmark SERM. Robust data from a 7-year placebo-controlled trial confirms a favorable reproductive safety profile, including a low incidence of endometrial hyperplasia (0.1%) and significantly lower rates of endometrial carcinoma (0.1%) compared to placebo (0.4%), establishing it as a standard for safety in this class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Based

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.